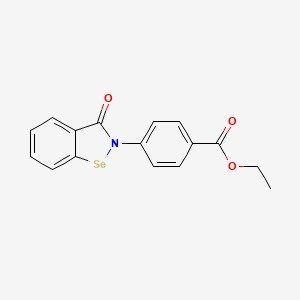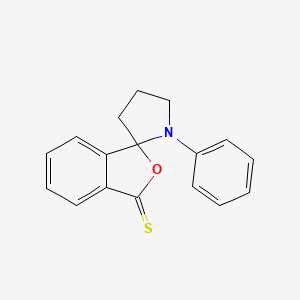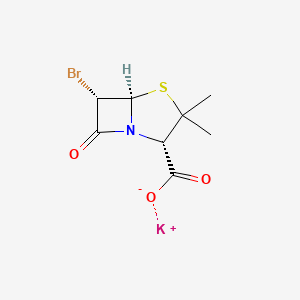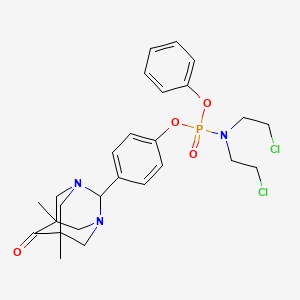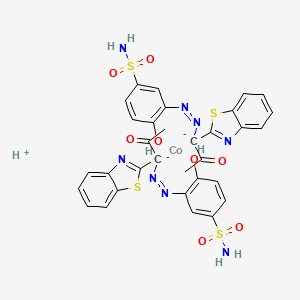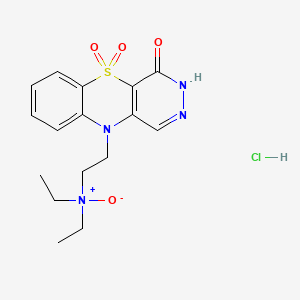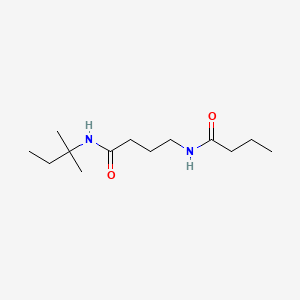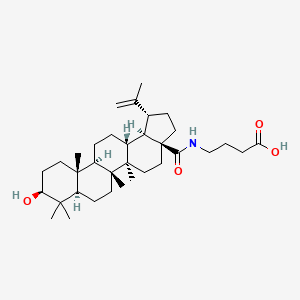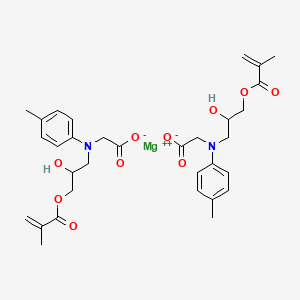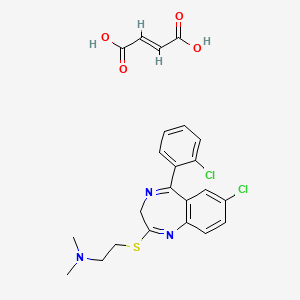![molecular formula C44H89ClN2O4 B15184695 [2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride CAS No. 93981-10-3](/img/structure/B15184695.png)
[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride is a complex organic compound with the molecular formula C44H89ClN2O4 and a molecular weight of 745.64 g/mol. This compound is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride typically involves the esterification of 2-hydroxypropyl dimethylamine with octadecanoic acid, followed by the quaternization of the resulting ester with 3-aminopropyl chloride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the esterification process. The quaternization step is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high yields. Quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Quaternary ammonium derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a surfactant due to its amphiphilic nature. It helps in the formation of micelles and can be used in various chemical reactions to enhance solubility and reaction rates.
Biology
In biological research, it is used as a transfection agent to introduce nucleic acids into cells. Its ability to form complexes with DNA and RNA makes it valuable in gene therapy and molecular biology studies.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Industry
Industrially, it is used in the formulation of personal care products such as shampoos and conditioners due to its conditioning properties. It is also used in the production of emulsions and dispersions.
作用机制
The mechanism of action of [2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride involves its interaction with cell membranes. The compound’s hydrophobic tails insert into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment, leading to membrane disruption or fusion. This property is particularly useful in drug delivery and transfection applications.
相似化合物的比较
Similar Compounds
2-hydroxy-3-[(1-oxooctyl)oxy]propyl decanoate: Similar in structure but with shorter alkyl chains.
Other quaternary ammonium compounds: These include compounds like benzalkonium chloride, which also have antimicrobial properties.
Uniqueness
What sets [2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride apart is its specific combination of long hydrophobic chains and a quaternary ammonium center, providing unique surfactant and biological properties.
属性
CAS 编号 |
93981-10-3 |
|---|---|
分子式 |
C44H89ClN2O4 |
分子量 |
745.6 g/mol |
IUPAC 名称 |
(2-hydroxy-3-octadecanoyloxypropyl)-dimethyl-[3-(octadecanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C44H88N2O4.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-43(48)45-38-35-39-46(3,4)40-42(47)41-50-44(49)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h42,47H,5-41H2,1-4H3;1H |
InChI 键 |
GLKMYDGRQJPSHD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(COC(=O)CCCCCCCCCCCCCCCCC)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


